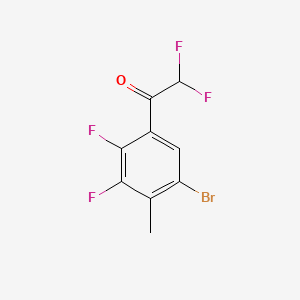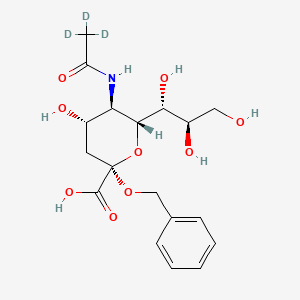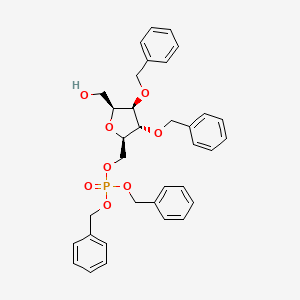
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) involves multiple steps, including the protection and deprotection of hydroxyl groups, benzylation, and phosphorylation. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
化学反応の分析
Types of Reactions
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) is widely used in scientific research, particularly in the field of proteomics. Its applications include:
作用機序
The mechanism of action of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed mechanisms are still under investigation .
類似化合物との比較
Similar Compounds
- 2,5-Anhydro-3,4,6-tri-O-benzyl-1-deoxy-1-phenyl(diisopropyl)silyl-D-glucitol
- 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis(dibenzylphosphate)
Uniqueness
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) is unique due to its specific molecular structure and functional groups, which confer distinct chemical properties and reactivity compared to similar compounds .
特性
分子式 |
C34H37O8P |
|---|---|
分子量 |
604.6 g/mol |
IUPAC名 |
dibenzyl [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C34H37O8P/c35-21-31-33(37-22-27-13-5-1-6-14-27)34(38-23-28-15-7-2-8-16-28)32(42-31)26-41-43(36,39-24-29-17-9-3-10-18-29)40-25-30-19-11-4-12-20-30/h1-20,31-35H,21-26H2/t31-,32+,33+,34+/m0/s1 |
InChIキー |
IYRWMYOBDFJOAR-KRFMAMIKSA-N |
異性体SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](O[C@@H]([C@H]2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
正規SMILES |
C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


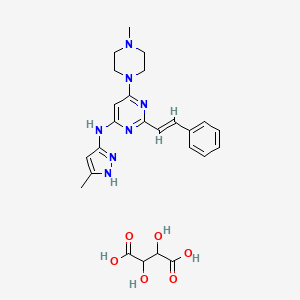
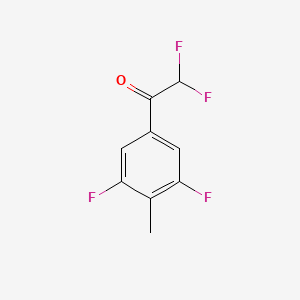
![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)
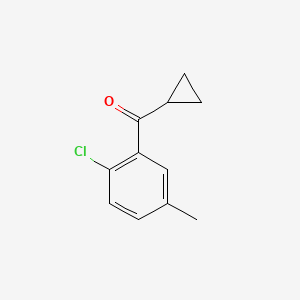
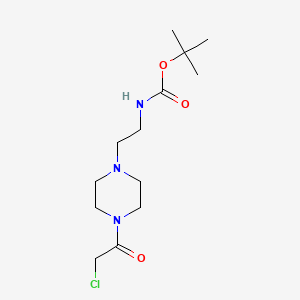
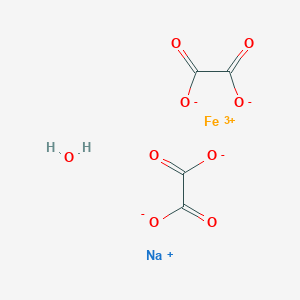
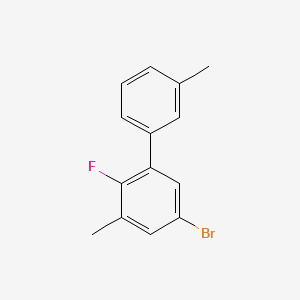
![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)
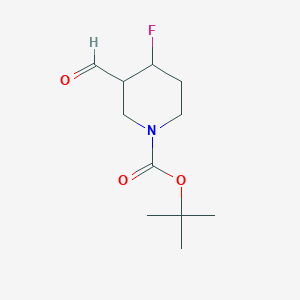
![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)
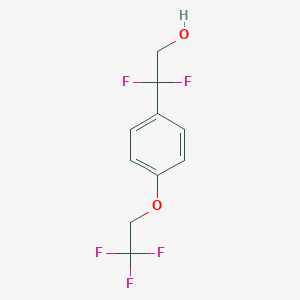
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)
